3-Chloroquinoline-8-carboxylic acid
Overview
Description
3-Chloroquinoline-8-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the third position and a carboxylic acid group at the eighth position on the quinoline ring. Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
3-Chloroquinoline-8-carboxylic acid is primarily targeted by certain bacteria, such as Pseudomonas spec. EK III . These bacteria have been isolated with the ability to use this compound as their sole source of carbon and energy .
Mode of Action
EK III . The bacteria’s interaction with the compound results in its degradation .
Biochemical Pathways
The degradation of this compound by Pseudomonas spec. EK III involves several biochemical pathways . Two metabolites of the degradation pathway have been isolated and identified . The first metabolite was 3-(3-carboxy-3-oxopropenyl)-2-hydroxy-5-chloropyridine, the meta-cleavage product of 3-chloro-7,8-dihydroxyquinoline .
Result of Action
The primary result of the action of this compound is its degradation by Pseudomonas spec. EK III . This degradation process results in the formation of specific metabolites . .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound’s degradation by Pseudomonas spec. EK III occurs in specific environmental conditions . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Chloroquinoline-8-carboxylic acid are not fully understood. It has been reported that bacteria, specifically Pseudomonas spec. EK III, can use this compound as a sole source of carbon and energy
Cellular Effects
The cellular effects of this compound are largely unexplored. Its degradation by Pseudomonas spec. EK III suggests that it may influence cellular function in these bacteria
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is known that it can be degraded by Pseudomonas spec. EK III
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is known that Pseudomonas spec. EK III can metabolize this compound , suggesting that it may be involved in specific metabolic pathways in these bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinoline-8-carboxylic acid can be achieved through various methods. One common approach involves the chlorination of quinoline-8-carboxylic acid using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . Another method includes the use of Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate ion depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Scientific Research Applications
3-Chloroquinoline-8-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential use in anticancer and antimalarial drug development.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Quinoline-8-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Chloroquinoline-3-carboxylic acid: Chlorine atom at a different position, leading to variations in chemical behavior and applications.
Uniqueness: 3-Chloroquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-chloroquinoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCZIOIUHRRMLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154725 | |
Record name | 3-Chloroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125300-42-7 | |
Record name | 3-Chloroquinoline-8-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125300427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when Pseudomonas species EK III bacteria are exposed to 3-chloroquinoline-8-carboxylic acid?
A1: Pseudomonas species EK III bacteria can utilize this compound as their sole source of carbon and energy []. This means they can break it down to obtain the nutrients needed for growth and survival. The degradation process leads to the formation of two identifiable metabolites:
- 3-(3-carboxy-3-oxopropenyl)-2-hydroxy-5-chloropyridine: This compound is formed through a meta-cleavage reaction on 3-chloro-7,8-dihydroxyquinoline, an intermediate in the degradation pathway [].
- 5-Chloro-2-hydroxynicotinic acid: This is the second metabolite produced, but it appears that Pseudomonas species EK III cannot further degrade this compound [].
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